molecular formula C23H34O5 B569910 Latanoprost (free acid)-d4

Latanoprost (free acid)-d4

Número de catálogo: B569910
Peso molecular: 394.5 g/mol
Clave InChI: HNPFPERDNWXAGS-GPPKKVIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Latanoprost (free acid)-d4 (CAS: 1224443-47-3) is a deuterium-labeled isotopologue of latanoprost free acid, a biologically active metabolite of latanoprost, a prostaglandin F2α analogue used to treat glaucoma. Its molecular formula is C23H30D4O5, with a molecular weight of 394.54 g/mol . This compound is primarily utilized as an internal standard in bioanalytical assays to quantify latanoprost free acid in ocular tissues (e.g., aqueous humor, iris–ciliary body) via liquid chromatography–mass spectrometry (LC-MS) due to its structural similarity and isotopic purity .

Métodos De Preparación

Synthetic Route Overview

The synthesis of latanoprost (free acid)-d4 mirrors the established pathway for non-deuterated latanoprost , with strategic incorporation of deuterium at specific carbon centers. The general workflow involves:

  • Corey Lactone Derivative Preparation : Formation of the prostaglandin core structure via stereocontrolled reactions.

  • Deuterium Introduction : Selective deuteration at the 3, 3, 4, and 4 positions using deuterated reagents or intermediates.

  • Side Chain Elaboration : Coupling of the deuterated core with a phenyl-substituted side chain.

  • Deprotection and Purification : Removal of protecting groups and isolation of the free acid form.

Key challenges include preserving optical purity during deuteration and minimizing isotopic scrambling.

Deuterium Incorporation Strategies

Deuterated Reducing Agents

A pivotal step in the synthesis involves the reduction of a ketone intermediate to a secondary alcohol. Substituting conventional reductants like NaBH4 with sodium borodeuteride (NaBD4) introduces deuterium at the target carbon . For example:

R2C=O+NaBD4R2CD-OH+Byproducts\text{R}2\text{C=O} + \text{NaBD}4 \rightarrow \text{R}_2\text{CD-OH} + \text{Byproducts}

This method ensures regioselective deuteration at the 3 and 4 positions, as evidenced by the molecular formula C23H30D4O5 .

Catalytic Deuteration

Hydrogenation of double bonds using deuterium gas (D2) over palladium or platinum catalysts enables deuteration at unsaturated sites. In latanoprost synthesis, this approach targets the Δ5 double bond adjacent to the carboxylic acid moiety:

RCH2CH2CH=CHCO2H+D2Pd/CRCH2CD2CH2CO2H\text{RCH}2\text{CH}2\text{CH=CHCO}2\text{H} + \text{D}2 \xrightarrow{\text{Pd/C}} \text{RCH}2\text{CD}2\text{CH}2\text{CO}2\text{H}

This step is critical for introducing two deuterium atoms at the 4-position .

Deuterated Starting Materials

The use of deuterated building blocks, such as [D3]-formamides or [D1]-aldehydes, in early synthesis stages ensures isotopic integrity. For instance, a modified Leuckart–Wallach reaction converts [D3]-formamides to [D2]-isonitriles, which are subsequently employed in multicomponent reactions to construct deuterated segments .

Stepwise Synthesis Protocol

Preparation of Deuterated Core Structure

  • Corey Lactone Synthesis :

    • A bicyclic lactone is synthesized from cyclopentadiene oxide via epoxidation and lactonization .

    • Hydroxyl groups are protected as tetrahydro-2H-pyran-2-yl (THP) ethers to prevent undesired reactions.

  • Ketone Intermediate Formation :

    • Oxidation of a secondary alcohol to a ketone using Jones reagent (CrO3/H2SO4).

  • Deuterated Alcohol Formation :

    • Reduction of the ketone with NaBD4 yields a secondary alcohol with deuterium at the 3-position .

Side Chain Coupling

  • Grignard Reaction :

    • A phenyl-substituted Grignard reagent (e.g., PhMgBr) reacts with the deuterated core to install the 17-phenyl group .

  • Wittig Olefination :

    • A deuterated ylide (generated from [D2]-triphenylphosphine) introduces the Δ5 double bond with adjacent deuterium atoms.

Deprotection and Acidification

  • THP Removal :

    • Acidic hydrolysis (HCl/MeOH) cleaves THP protecting groups, yielding the free hydroxyl moieties .

  • Saponification :

    • Treatment with aqueous NaOH converts the ester to the free acid form, followed by neutralization to pH 7.2 .

Purification and Quality Control

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase resolve latanoprost-d4 from non-deuterated impurities .

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms isotopic purity ≥99% via molecular ion clusters at m/z 394.5 (M+H)+ .

PropertySpecification
Solubility in DMSO50 mg/mL
Storage Temperature-20°C (1 month stability)
Purity (HPLC)>99.00%

Comparative Analysis of Deuteration Methods

MethodDeuteration SitesYield (%)Isotopic Purity (%)
NaBD4 Reduction3,38599.2
D2 Hydrogenation4,47898.7
Deuterated Ylides5,66597.5

Note: Yields and purity values derived from optimized conditions in patent US6927300B2 and deuterated MCR studies .

Challenges and Optimization

  • Isotopic Scrambling : Minimized by low-temperature (-78°C) reactions and anhydrous conditions .

  • Optical Purity : Chiral chromatography (Chiralpak AD-H) ensures >99% enantiomeric excess .

  • Scale-Up : Batch sizes >10 g require specialized equipment for D2 handling and quenching .

Análisis De Reacciones Químicas

Tipos de reacciones: Latanoprost (ácido libre)-d4 se somete a diversas reacciones químicas, incluidas:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de Latanoprost (ácido libre)-d4, que a menudo se estudian por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Latanoprost (ácido libre)-d4 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Latanoprost (ácido libre)-d4 ejerce sus efectos actuando como un agonista selectivo del receptor de prostaglandina F2α. Esta interacción aumenta la salida de humor acuoso del ojo, reduciendo así la presión intraocular. Los objetivos moleculares incluyen los receptores de prostaglandina F2α en el músculo ciliar y la malla trabecular, lo que lleva a un aumento de la salida uveoscleral .

Compuestos similares:

Singularidad de Latanoprost (ácido libre)-d4: Latanoprost (ácido libre)-d4 es único debido a su naturaleza deuterada, que proporciona una estabilidad mejorada y resistencia a la degradación metabólica. Esto lo convierte en una herramienta valiosa en estudios farmacocinéticos y en el desarrollo de nuevos agentes terapéuticos .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Latanoprost (free acid)-d4 is structurally identical to latanoprost free acid, except for four deuterium atoms replacing hydrogen at positions 3,3,4,4 of the cyclopentane ring. Below is a comparison with related prostaglandin analogues:

Compound Key Structural Features Receptor Affinity (FP Receptor Ki) Primary Use
Latanoprost free acid 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α; free carboxylic acid ~35–59 nM (human trabecular meshwork) IOP reduction via uveoscleral outflow
Tafluprost free acid 15-fluorinated prostaglandin analogue 0.4 nM (FP receptor) Enhanced FP receptor agonism
Bimatoprost acid Ethanolamide derivative of 17-phenyl-PGF2α ~26–112 nM (human fibroblasts) IOP reduction; potential neuroprotection
Travoprost free acid 15-hydroxyl group replaced by trifluoromethyl ether ~20 nM (FP receptor) IOP reduction and ocular hypotensive agent

Key Findings :

  • Tafluprost free acid exhibits 10–100× higher FP receptor affinity than latanoprost free acid due to fluorine substitutions at C15, enhancing its potency .
  • Bimatoprost acid shows cell-type-dependent efficacy: it is markedly more potent in human ciliary muscle cells (EC50: 124–198 nM) than latanoprost acid, contradicting clinical observations where latanoprost achieves comparable IOP reduction despite lower aqueous humor concentrations .
  • Latanoprost free acid-d4 maintains identical pharmacokinetic properties to its non-deuterated form, validated in corneal permeation and ocular bioavailability studies .

Pharmacokinetic and Bioavailability Profiles

Data from rabbit and primate models highlight differences in ocular penetration and metabolism:

Parameter Latanoprost Free Acid Latanoprost Free Acid-d4 Tafluprost Free Acid Bimatoprost Acid
Cmax in Aqueous Humor 128–145 ng/mL Used as internal standard Not reported 6.7 nM (peak)
Tmax (h) 1–2 N/A 0.25–0.5 3–6
AUC0.5–24h (ng·h/mL) 470–521 N/A ~300–400 (estimated) 97–269
Plasma Half-Life 17 min (human) Matches non-deuterated form 0.43–0.45 h (rabbit) <1 h

Notes:

  • Latanoprost free acid achieves higher aqueous humor concentrations than bimatoprost acid (41.3 nM vs. 6.7 nM at 3 hours post-dose) due to superior corneal permeation .
  • Preserved formulations (e.g., with benzalkonium chloride) enhance latanoprost free acid’s ocular bioavailability (AUC 470–521 ng·h/mL) compared to preservative-free formulations (AUC 210 ng·h/mL) .

Functional and Clinical Implications

  • IOP Reduction: Despite lower FP receptor affinity than tafluprost, latanoprost free acid achieves comparable IOP reduction clinically, likely due to its optimized ocular pharmacokinetics and sustained tissue retention .
  • Metabolic Stability: Latanoprost free acid undergoes rapid β-oxidation in the liver, whereas bimatoprost acid’s IOP-lowering effects are partially independent of its hydrolysis, suggesting alternative mechanisms .

Actividad Biológica

Latanoprost (free acid)-d4 is a deuterated analog of latanoprost, a synthetic prostaglandin F2α analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits biological activities similar to latanoprost, primarily functioning as an agonist for the prostaglandin F2α receptor (FP receptor). The incorporation of deuterium atoms enhances its stability, making it a valuable internal standard in analytical chemistry, particularly for quantifying latanoprost levels in biological samples.

Latanoprost-d4 acts by increasing the outflow of aqueous humor, which effectively reduces intraocular pressure (IOP). The pharmacological effects can be observed within 3-4 hours post-administration, peaking at 8-12 hours and lasting up to 24 hours. This mechanism involves relaxation of ciliary smooth muscles and alterations in the extracellular matrix within the uveoscleral pathway .

Table 1: Comparison of Prostaglandin Analogues

Compound NameStructure FeaturesPrimary UseUnique Aspects
LatanoprostProstaglandin F2α analogGlaucoma treatmentNon-deuterated version
BimatoprostProstaglandin analog with an amide bondGlaucoma treatmentDifferent receptor selectivity
TravoprostProstaglandin F2α analogGlaucoma treatmentEnhanced potency compared to latanoprost
TafluprostProstaglandin F2α analogGlaucoma treatmentPreservative-free formulation
Latanoprost-d4 Deuterated prostaglandin F2α analog Analytical standard Enhanced stability

Pharmacokinetics and Stability

The pharmacokinetic profile of latanoprost-d4 is similar to that of its non-deuterated counterpart. Studies indicate that it retains its efficacy at the FP receptors while providing a stable isotopic standard for various analytical methods. Its deuterated form allows for more accurate measurements in pharmacokinetic studies without interference from endogenous compounds .

Neuroprotective Effects

Research has shown that latanoprost exhibits neuroprotective properties in both in vitro and in vivo models. A study demonstrated that low concentrations of latanoprost could prevent neuronal damage induced by ischemia, suggesting that it may influence cyclooxygenase (COX-2) and nitric oxide synthase activity. This neuroprotective effect appears to be concentration-dependent, with significant results observed at lower doses .

Case Study: Neuroprotective Activity

In a rat model, latanoprost was administered at a dose of 0.01 mg/kg/day for three days following induced ischemia. Results indicated a reduction in lactate accumulation in retinal tissue, comparable to that achieved with established neuroprotective agents like MK-801. Additionally, latanoprost reduced lactate dehydrogenase (LDH) release from human retinal cells exposed to hypoxic conditions .

Clinical Applications and Side Effects

Latanoprost-d4's primary clinical application lies in its role as an internal standard for quantifying latanoprost levels in biological samples. However, it may also serve as a research tool for understanding the pharmacodynamics and pharmacokinetics of prostaglandin analogs in glaucoma treatment. Potential side effects associated with latanoprost include iris pigmentation changes and eyelash growth, which are also observed with its deuterated form .

Q & A

Basic Research Questions

Q. What is the role of deuterated analogs like Latanoprost (free acid)-d4 in pharmacokinetic studies?

this compound is primarily used as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy of endogenous or exogenous latanoprost acid in biological matrices. Its near-identical chemical structure to the non-deuterated compound ensures similar chromatographic behavior, while the mass shift (due to deuterium) allows precise differentiation during MS detection. This method minimizes matrix effects and ion suppression, critical for validating bioanalytical assays in ocular tissues like aqueous humor (AH) and iris–ciliary body (ICB) .

Q. How should researchers design experiments to quantify this compound in ocular tissues?

Key steps include:

  • Sample preparation : Homogenize tissues (e.g., ICB) and extract analytes using acidified ethyl acetate. Include deuterated internal standards during extraction to correct for recovery variability.
  • Chromatography : Use a Halo C18 column with a mobile phase of 0.1% formic acid and acetonitrile/methanol (55:45) at 0.2 mL/min flow rate.
  • Mass spectrometry : Employ electrospray ionization (ESI) in positive mode, monitoring transitions specific to latanoprost acid-d4 (e.g., m/z 433.3→355.2). Validate the method for sensitivity (LLOQ: 10 ng/mL in AH, 14 ng/g in ICB) and stability under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in corneal permeation data between formulations of Latanoprost analogs?

Contradictory permeation profiles (e.g., slower transport for preservative-free [PF] formulations vs. preserved ones) arise from excipient effects. For example:

  • Surfactants : PF formulations lacking benzalkonium chloride (BAK) or non-ionic surfactants (e.g., MGHS 40) exhibit reduced permeation coefficients (Papp ~3.14 × 10<sup>−6</sup> cm/s vs. 8.47 × 10<sup>−6</sup> cm/s for preserved formulations).
  • Experimental design : Use in vitro human corneal epithelium models to isolate excipient impacts. Validate with in vivo rabbit studies measuring AH/ICB concentrations over time. Statistical analysis (two-way ANOVA without repeated measures) helps distinguish formulation-specific effects .

Q. What methodological considerations are critical for calculating pharmacokinetic (PK) parameters of this compound in ocular tissues?

  • Sampling constraints : Single time-point measurements per animal necessitate using group mean values for AUC and Cmax. The linear trapezoidal method with interpolation between data points is recommended for AUC calculation.
  • Statistical limitations : Avoid reporting standard deviations for Tmax and AUC when using single measurements. Instead, emphasize inter-group comparisons (e.g., preserved vs. PF formulations) using Fisher’s LSD test .

Q. How can researchers ensure stability of this compound during long-term storage and analysis?

  • Storage conditions : Store samples at −80°C with desiccants to prevent degradation. Thaw at room temperature and acidify (1 M HCl) before extraction to stabilize the free acid form.
  • Stability validation : Conduct freeze-thaw cycles and short-term room-temperature tests. Acceptable stability criteria include <15% degradation over 24 hours .

Q. What are the implications of OATP2A1 transporter interactions for this compound bioavailability?

Latanoprost acid is a substrate/inhibitor of OATP2A1, a prostaglandin transporter in ocular tissues. To study its role:

  • In vitro models : Use transfected cell lines (e.g., HEK293-OATP2A1) to quantify uptake kinetics (Km, Vmax).
  • In vivo relevance : Compare PK profiles in wild-type vs. OATP2A1-knockout animals. Adjust formulations to modulate transporter activity, potentially enhancing corneal penetration .

Q. How do deuterium isotope effects influence the pharmacokinetics of this compound compared to non-deuterated analogs?

Deuterium substitution at specific positions (e.g., C-3 and C-4) may slightly alter metabolic stability due to kinetic isotope effects. For example:

  • β-oxidation : Deuterium can slow hepatic metabolism, potentially prolonging systemic clearance (t1/2 ~17 minutes for non-deuterated acid vs. theoretical increases in deuterated form).
  • Experimental validation : Compare in vitro microsomal stability and in vivo plasma clearance rates between deuterated and non-deuterated compounds .

Q. Methodological Best Practices

Q. What strategies optimize the detection of this compound in complex ocular matrices?

  • Matrix-matched calibration : Prepare standard curves in AH or ICB homogenates to account for ion suppression.
  • Internal standardization : Use structurally analogous deuterated compounds (e.g., latanoprost acid-d4) to correct for extraction efficiency.
  • Sensitivity enhancement : Employ microsampling techniques (e.g., 50 µL AH) and concentrate extracts via nitrogen evaporation .

Q. How should researchers address discrepancies between in vitro permeation models and in vivo bioavailability data?

  • Model limitations : In vitro corneal epithelium lacks stromal components affecting drug diffusion. Validate with ex vivo corneal mounts or computational modeling.
  • Formulation adjustments : Add excipients (e.g., Carbomer 974P) to mimic tear film dynamics in vitro .

Propiedades

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-GPPKKVIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.